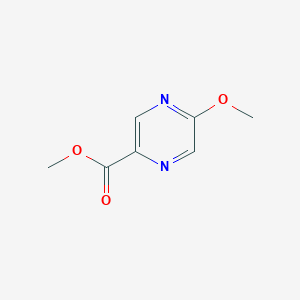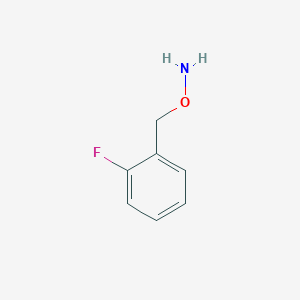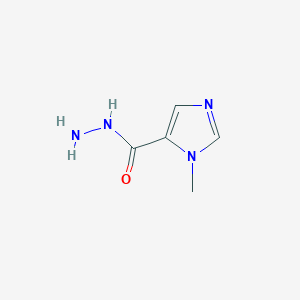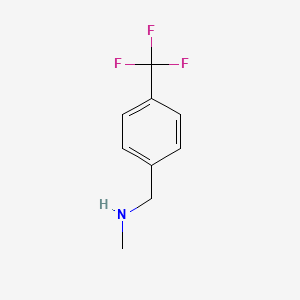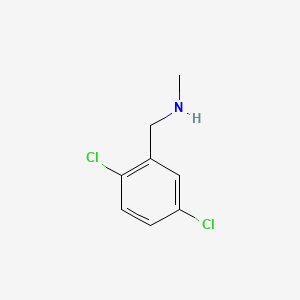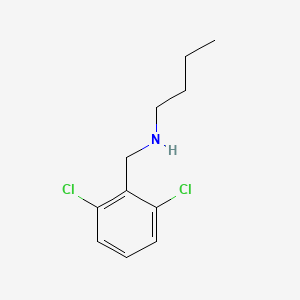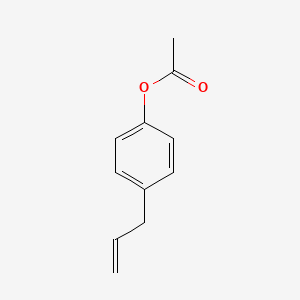
4-Allylphenyl acetate
Übersicht
Beschreibung
4-Allylphenyl acetate, also known as phenol, 4-(2-propenyl)-, acetate, is an organic compound with the molecular formula C11H12O2. It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by an acetyl group, and the hydrogen atom of the benzene ring is replaced by an allyl group. This compound is known for its pleasant aroma and is often used in the fragrance industry .
Wirkmechanismus
4-Allylphenyl acetate, also known as 3-(4-ACETOXYPHENYL)-1-PROPENE, is a chemical compound with the molecular formula C11H12O2 . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Biochemical Pathways
It is known that acetate, a component of the compound, is a promising carbon feedstock in biological production due to its possible derivation from c1 gases such as co, co2, and methane
Result of Action
It has been found that this compound was inactive in a study investigating the binding of alpinia galanga oil and its key compounds to gamma-aminobutyric acid type a (gaba a) receptors .
Biochemische Analyse
Biochemical Properties
4-Allylphenyl acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in the metabolism of aromatic compounds. The compound can act as a substrate for enzymes like esterases, which hydrolyze the ester bond to produce 4-allylphenol and acetic acid. These interactions are crucial for understanding the metabolic pathways and the role of this compound in biochemical processes .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound can bind to enzymes and proteins, leading to either inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain esterases, preventing the hydrolysis of ester bonds. This inhibition can result in the accumulation of ester substrates, affecting various metabolic pathways. Additionally, the compound can influence gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to changes in its biochemical activity and impact on cellular processes. Long-term studies have indicated that prolonged exposure to this compound can result in alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At high doses, this compound can have toxic or adverse effects. Studies have shown that high doses of the compound can lead to cellular toxicity, oxidative stress, and disruption of metabolic pathways. It is essential to determine the optimal dosage to achieve the desired biochemical effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases, leading to the production of 4-allylphenol and acetic acid. These metabolites can further participate in other metabolic reactions, contributing to the overall metabolic flux. The compound can also influence the levels of certain metabolites, thereby affecting the metabolic balance within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound can localize to various cellular compartments, influencing its activity and function. The distribution of the compound within tissues can also affect its overall biochemical effects .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. This localization can influence the compound’s biochemical activity and its impact on cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Allylphenyl acetate can be synthesized through the esterification of 4-allylphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The process may also incorporate advanced techniques such as microwave-assisted synthesis or ultrasound to accelerate the reaction rate and improve product purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Allylphenyl acetate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-allylphenyl epoxide or 4-allylbenzaldehyde.
Reduction: Formation of 4-allylphenyl alcohol.
Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Allylphenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug formulations due to its bioactive properties.
Industry: Employed in the fragrance and flavor industry for its pleasant aroma
Vergleich Mit ähnlichen Verbindungen
4-Allylphenyl acetate can be compared with other similar compounds such as:
Methyl eugenol: Similar in structure but has a methoxy group instead of an acetate group. It has higher binding affinity and stability with GABA A receptors.
4-Allylphenol: Lacks the acetate group and has different chemical reactivity and applications.
Eugenol: Contains a methoxy group and is widely used in the flavor and fragrance industry
These comparisons highlight the unique properties of this compound, particularly its specific interactions with molecular targets and its distinct applications in various fields.
Eigenschaften
IUPAC Name |
(4-prop-2-enylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-4-10-5-7-11(8-6-10)13-9(2)12/h3,5-8H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHHVVBUOKYKJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335214 | |
| Record name | 4-Allylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61499-22-7 | |
| Record name | 4-Allylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 4-allylphenyl acetate contribute to the anesthetic effects of Alpinia galanga oil?
A1: Research suggests that this compound does not play a significant role in the anesthetic activity of Alpinia galanga oil. While the oil itself, particularly its major component methyl eugenol, shows positive modulation of GABAA receptors in rat cortical membranes, this compound was found to be inactive in this regard. [, ] This suggests its anesthetic mechanism, if any, may involve pathways other than GABAA receptor modulation.
Q2: What is the significance of formulating Alpinia galanga oil into a nanoemulsion?
A2: Formulating Alpinia galanga oil into a nanoemulsion (NE-AGO) significantly enhanced its interaction with GABAA receptors. Specifically, NE-AGO increased [3H]muscimol binding to 179% of the control, with an EC50 of 391 µg/mL. [] This suggests that nanoemulsion formulation can improve the delivery and efficacy of Alpinia galanga oil, potentially leading to a more potent anesthetic effect. Additionally, in vitro studies showed good tolerability of both AGO and NE-AGO by human cells, highlighting its potential for human applications. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






